N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-30-22-10-8-19(25)14-21(22)23(28)26-20-9-7-16-11-12-27(15-18(16)13-20)24(29)17-5-3-2-4-6-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNUBMZJYLMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the tetrahydroisoquinoline in the presence of a Lewis acid catalyst.
Attachment of the Methoxybenzamide Group: This step involves the reaction of the intermediate with 5-chloro-2-methoxybenzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and methoxybenzamide groups may facilitate binding to these targets, while the tetrahydroisoquinoline core can modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
- Key Differences: Substituents: Lacks the tetrahydroisoquinoline core; instead, it has a dichlorophenyl group and an ethoxymethoxy side chain. Functional Groups: The ethoxymethoxy group increases hydrophilicity compared to the target compound’s methoxy and chlorine substituents. Use: Herbicide (cellulose biosynthesis inhibitor) .
- Implications: The absence of a tetrahydroisoquinoline scaffold in etobenzanid suggests divergent biological targets despite the shared benzamide group.
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)
- Key Differences: Core Structure: Pyridinecarboxamide instead of tetrahydroisoquinoline. Substituents: Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability. Use: Herbicide (inhibitor of carotenoid biosynthesis) .
- Implications : Fluorinated substituents in diflufenican may improve membrane permeability compared to the target compound’s chlorine and methoxy groups.
Sulfonamide Analogues
5-Chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide
- Key Differences: Linker Group: Sulfonamide (-SO₂NH-) vs. benzamide (-CONH-), altering hydrogen-bonding capacity and acidity (sulfonamides are more acidic). Molecular Weight: 446.9 g/mol (vs. ~434.9 g/mol for the target compound, estimated based on formula). Inference: The sulfonamide group may enhance solubility but reduce cell permeability compared to benzamide derivatives .
Patent Derivatives with Heterocyclic Systems
N-(2-Chloro-5-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide
- Substituents: Fluorine atoms at multiple positions improve metabolic stability and bioavailability. Implications: The triazolo-oxazine moiety may confer higher selectivity for enzymatic targets compared to the simpler tetrahydroisoquinoline scaffold .
Comparative Data Table
Key Structural and Functional Insights
- Tetrahydroisoquinoline vs.
- Substituent Effects : Chlorine and methoxy groups in the target compound balance electron-withdrawing and donating effects, whereas fluorine/trifluoromethyl groups in diflufenican and patent derivatives enhance lipophilicity and metabolic resistance.
- Linker Groups : Benzamide linkers (target compound, etobenzanid) favor hydrogen bonding, while sulfonamides (sulfonamide analog) offer stronger acidity and solubility.
Biological Activity
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 394.85 g/mol. The structure features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of the benzamide moiety and the chloro and methoxy substituents contribute to its unique biological profile.
Preliminary studies suggest that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways. This interaction can modulate enzyme activity, potentially leading to altered cellular responses.
- Receptor Binding : It is hypothesized that the compound could bind to certain receptors, influencing downstream signaling pathways associated with various biological processes.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of compounds related to this compound. For instance:
- In Vitro Studies : A study demonstrated that similar tetrahydroisoquinoline derivatives exhibited significant antiproliferative effects against various cancer cell lines. For example, compounds with structural similarities showed IC50 values ranging from 0.67 µM to 12.5 µM against MCF-7 breast cancer cells .
- Mechanistic Insights : Research indicates that these compounds may induce apoptosis in cancer cells via modulation of apoptosis regulatory pathways .
Neuroprotective Effects
Compounds derived from tetrahydroisoquinoline frameworks have been reported to possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-chloro-2-methoxybenzamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including amidation, cyclization, and functional group protection/deprotection. For example:
- Step 1: React 5-chloro-2-methoxybenzoic acid with a coupling agent (e.g., EDCI/HOBt) to activate the carboxyl group.
- Step 2: Introduce the tetrahydroisoquinoline moiety via nucleophilic substitution or SNAr reactions under reflux conditions, as seen in analogous quinoline syntheses .
- Step 3: Protect reactive sites (e.g., benzoylation) and purify via column chromatography.
Key Considerations:
- Use anhydrous solvents (DMF, THF) to avoid side reactions.
- Monitor reaction progress via TLC or LC-MS.
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | EDCI, HOBt, DMF, RT, 12h | 75% | |
| 2 | 7-amino-THIQ*, K2CO3, DMF, 80°C, 6h | 68% | |
| 3 | Benzoyl chloride, pyridine, 0°C→RT | 82% | |
| *THIQ: Tetrahydroisoquinoline |
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure using SHELX for refinement . Collect data on a diffractometer (e.g., Bruker D8 Venture), and analyze bond angles/planarity with ORTEP-3 .
- NMR Spectroscopy: Confirm regiochemistry via H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and C-NMR (carbonyl signals at δ 165–170 ppm) .
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 450.12) .
Key Tip: Cross-validate crystallographic data with spectroscopic results to confirm structural assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?
Methodological Answer:
- Scenario: Discrepancies in bond lengths (X-ray) vs. coupling constants (NMR).
- Approach:
Case Study: For a related benzamide, hydrogen bonding (N–H⋯O) in XRD did not align with H-NMR shifts. Solution-phase proton exchange was identified via variable-temperature NMR .
Q. How to design experiments to optimize synthesis yield and purity?
Methodological Answer:
- DoE (Design of Experiments): Vary parameters (temperature, catalyst loading, solvent polarity) systematically.
- Purification Strategies:
Q. Table 2: Solvent Screening for Amidation
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 82 | 98.5 |
| THF | 65 | 95.2 |
| DCM | 48 | 89.7 |
Q. What strategies exist for analyzing stability under varying conditions (pH, temperature)?
Methodological Answer:
- Accelerated Stability Studies:
- Crystal Polymorphism Screening: Use solvent evaporation (e.g., acetone vs. ethanol) to identify stable polymorphs .
Key Finding: Hydroxamic acid derivatives (structurally similar) degrade rapidly under alkaline conditions due to hydrolysis of the amide bond .
Q. How to address low reproducibility in crystallographic data?
Methodological Answer:
- Crystallization Troubleshooting:
- Vapor diffusion (ether/pentane) vs. slow evaporation.
- Add seeding crystals from prior batches.
- Data Collection: Ensure consistent cryocooling (100K) to minimize thermal motion artifacts .
- Refinement: Use SHELXL’s restraints for disordered regions (e.g., benzoyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
